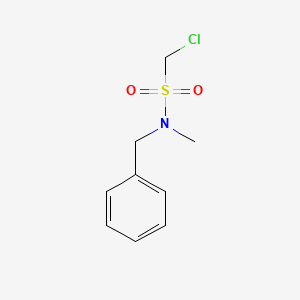

N-benzyl-1-chloro-N-methylmethanesulfonamide

Description

Properties

Molecular Formula |

C9H12ClNO2S |

|---|---|

Molecular Weight |

233.72 g/mol |

IUPAC Name |

N-benzyl-1-chloro-N-methylmethanesulfonamide |

InChI |

InChI=1S/C9H12ClNO2S/c1-11(14(12,13)8-10)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |

InChI Key |

ZPKAQQMDHJUISQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1)S(=O)(=O)CCl |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-benzyl-1-chloro-N-methylmethanesulfonamide typically involves the reaction of benzylamine with chloromethyl methyl sulfone under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .

Chemical Reactions Analysis

N-benzyl-1-chloro-N-methylmethanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines or alcohols.

Hydrolysis: In the presence of water and an acid or base, the compound can hydrolyze to form benzylamine and methylsulfonic acid.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-benzyl-1-chloro-N-methylmethanesulfonamide is utilized in various scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein modification.

Medicine: Research into potential therapeutic applications, such as drug development and delivery systems.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-benzyl-1-chloro-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-benzyl-1-chloro-N-methylmethanesulfonamide with three structurally related sulfonamides from the evidence:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Potential Applications |

|---|---|---|---|---|---|

| N-Benzyl-1-chloro-N-methylmethanesulfonamide (Target Compound) | Not provided | C9H11ClNO2S | ~232.7 (calculated) | Benzyl, chloro, methyl | Catalysis, pharmaceutical intermediates |

| Methanesulfonamide, 1-chloro-N-methyl-N-(1-phenylethyl)- (Analog 1) | 1406684-24-9 | C10H13ClNO2S | 247.74 | 1-Phenylethyl, chloro, methyl | Organic synthesis, agrochemicals |

| N-{4-[(1S)-2-Chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide (Analog 2) | Not provided | C10H14ClNO3S | 263.74 | Hydroxyethyl, chloro, methyl, para-substituted | Drug development, chiral intermediates |

| N-(7-Amino-4-chloro-1-methylindazol-3-yl)-N-(4-methoxybenzyl)methanesulfonamide (Analog 3) | 2249974-90-9 | C17H19ClN4O3S | 394.88 | Indazole, methoxybenzyl, amino, chloro, methyl | Anticancer agents, kinase inhibitors |

Key Differences and Implications

Analog 2’s hydroxyethyl substituent increases polarity and hydrogen-bonding capacity, making it suitable for chiral synthesis or aqueous-phase reactions . Analog 3’s indazole and methoxybenzyl groups suggest applications in medicinal chemistry, particularly in targeting enzymes like kinases .

Thermodynamic and Kinetic Stability :

- The chloro substituent in all compounds contributes to electrophilicity, but the presence of electron-donating groups (e.g., methoxy in Analog 3) may mitigate this effect, altering reaction pathways .

- The methyl group on the sulfonamide nitrogen likely improves metabolic stability compared to unsubstituted analogs, a critical factor in drug design .

Research Findings and Applications :

- Sulfonamides with N,O-bidentate directing groups (e.g., hydroxyethyl in Analog 2) have been utilized in metal-catalyzed C–H activation, as demonstrated in studies on similar compounds .

- Analog 3’s indazole core aligns with research on kinase inhibitors, where such scaffolds are common in preclinical candidates .

Biological Activity

N-benzyl-1-chloro-N-methylmethanesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

N-benzyl-1-chloro-N-methylmethanesulfonamide can be represented by the chemical formula . The compound features a benzyl group, a chlorine atom, and a methanesulfonamide moiety, which contribute to its unique biological profile. The sulfonamide functional group is known for its role in various biological activities, particularly as an antimicrobial agent.

The primary mechanism of action for N-benzyl-1-chloro-N-methylmethanesulfonamide involves the inhibition of bacterial folic acid synthesis. This is achieved through competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for bacterial growth and proliferation. By mimicking natural substrates, this compound can effectively disrupt metabolic pathways in bacteria, leading to reduced viability.

Biological Activities

N-benzyl-1-chloro-N-methylmethanesulfonamide exhibits several notable biological activities:

- Antimicrobial Activity : It has shown effectiveness against various Gram-positive bacteria. The presence of the sulfonamide group enhances its antibacterial properties, making it a candidate for treating bacterial infections.

- Anti-inflammatory Properties : Some studies suggest that this compound may also exhibit anti-inflammatory effects by modulating inflammatory pathways, although further research is needed to elucidate these mechanisms fully.

- Potential Anticancer Activity : Preliminary investigations indicate that derivatives of sulfonamides may possess anticancer properties through the modulation of cellular signaling pathways. This opens avenues for exploring N-benzyl-1-chloro-N-methylmethanesulfonamide in cancer therapeutics.

Comparative Analysis with Related Compounds

The following table compares N-benzyl-1-chloro-N-methylmethanesulfonamide with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-benzyl-N-methylmethanesulfonamide | Contains a methyl group | Enhanced solubility; different biological profile |

| N-(4-fluorobenzyl)-N-methylmethanesulfonamide | Fluorine substitution on the benzyl ring | Potentially improved antibacterial activity |

| N-(4-methoxybenzyl)-N-methylmethanesulfonamide | Methoxy group on the benzyl ring | Increased lipophilicity; altered pharmacokinetics |

This comparison highlights how variations in substituents can influence the biological activity and therapeutic potential of sulfonamide compounds.

Case Studies and Research Findings

Numerous studies have investigated the biological activity of N-benzyl-1-chloro-N-methylmethanesulfonamide. For instance:

- A study focused on its antimicrobial efficacy demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an alternative antibiotic.

- Another research effort explored its anti-inflammatory effects in vitro, showing a reduction in pro-inflammatory cytokine production when tested on human cell lines.

Q & A

Q. What are the recommended synthetic routes for N-benzyl-1-chloro-N-methylmethanesulfonamide, and how can purity be optimized?

A common approach involves reacting methanesulfonyl chloride with N-benzyl-N-methylamine under controlled conditions (e.g., dichloromethane solvent, 0–5°C), followed by chlorination. Purification via column chromatography (silica gel, dichloromethane/hexane eluent) and crystallization from solvent mixtures (e.g., dichloromethane/hexane) ensures high purity (>95%) . Monitoring reaction progress with TLC (Rf ~0.5 in hexane:EtOAc 3:1) and validating purity via H NMR (δ 2.8–3.2 ppm for methylsulfonamide protons) are critical .

Q. Which analytical techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): H and C NMR identify structural features (e.g., benzyl protons at δ 4.2–4.5 ppm, sulfonamide S=O groups influencing deshielding) .

- High-Performance Liquid Chromatography (HPLC): Quantifies purity and detects impurities using reverse-phase C18 columns (acetonitrile/water gradient) .

- Mass Spectrometry (MS): ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 298.5) and fragmentation patterns .

Q. How does the compound’s solubility impact experimental design?

Solubility in polar aprotic solvents (e.g., DMSO, ~15 mg/mL) facilitates in vitro assays, while poor aqueous solubility (<1 µg/mL) necessitates formulation strategies like micellar encapsulation or co-solvent systems (e.g., DMSO/PBS mixtures) . Pre-saturation studies at 25°C and 37°C are recommended to avoid precipitation in biological buffers.

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in sulfonamide synthesis?

- Temperature Control: Maintaining <10°C during sulfonylation reduces side reactions (e.g., over-chlorination) .

- Stoichiometry: A 1.2:1 molar ratio of methanesulfonyl chloride to amine precursor minimizes unreacted intermediates .

- Catalysis: Adding triethylamine (1.5 eq.) as a base improves sulfonamide yield by neutralizing HCl byproducts .

Q. What mechanistic insights explain contradictory biological activity data in sulfonamide derivatives?

Conflicting results in antimicrobial or anticancer assays may arise from:

- Structural Isomerism: Chlorine positioning (ortho vs. para) alters steric effects and target binding .

- Metabolic Stability: Cytochrome P450-mediated degradation varies with N-substituents (e.g., benzyl vs. methyl groups) . Validate via metabolic profiling (LC-MS/MS) and docking studies (PDB:5L2D sulfonamide-binding proteins) .

Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?

- Cross-Validation: Compare experimental H NMR shifts with computational predictions (DFT/B3LYP/6-31G*) .

- Crystallography: Single-crystal X-ray diffraction resolves ambiguous connectivity (e.g., sulfonamide S–N bond geometry) .

- Isotopic Labeling: Use Cl NMR to confirm chlorine placement in the benzyl or sulfonamide group .

Q. What computational methods are suitable for predicting the environmental impact of this compound?

- QSAR Models: Predict biodegradability and toxicity using EPI Suite™ (EPA) or TEST software .

- Molecular Dynamics (MD): Simulate interactions with soil organic matter (e.g., humic acid) to assess persistence .

- Ecotoxicity Assays: Combine with Daphnia magna acute toxicity tests (48h LC50) to validate predictions .

Methodological Considerations for Data Contradictions

Q. How to resolve conflicting cytotoxicity results across cell lines?

- Dose-Response Curves: Use 8-point serial dilutions (0.1–100 µM) to identify IC50 variability .

- Target Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to confirm off-target effects .

- Apoptosis Markers: Validate via flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.